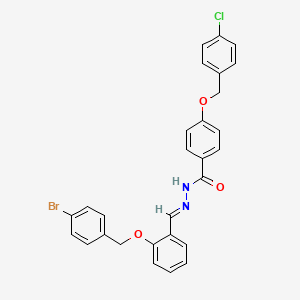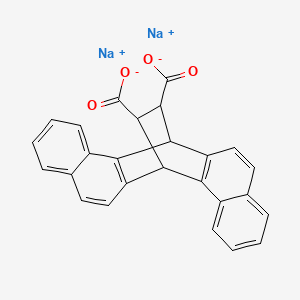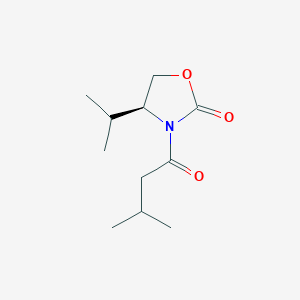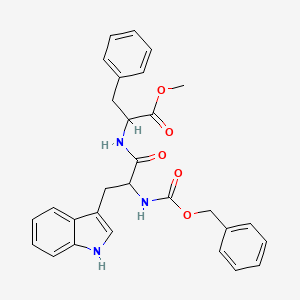
N'-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound characterized by the presence of bromine and chlorine substituents on its benzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process. The initial step often includes the formation of the benzylidene intermediate, followed by the introduction of the bromine and chlorine substituents. The reaction conditions generally require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride, leading to the formation of reduced analogs.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions, often using reagents like sodium iodide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium iodide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Aplicaciones Científicas De Investigación
N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(2-((4-Chlorobenzyl)oxy)benzylidene)-4-((4-bromobenzyl)oxy)benzohydrazide
- N’-(2-((4-Fluorobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(2-((4-Bromobenzyl)oxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to its specific combination of bromine and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
350992-43-7 |
|---|---|
Fórmula molecular |
C28H22BrClN2O3 |
Peso molecular |
549.8 g/mol |
Nombre IUPAC |
N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C28H22BrClN2O3/c29-24-11-5-20(6-12-24)19-35-27-4-2-1-3-23(27)17-31-32-28(33)22-9-15-26(16-10-22)34-18-21-7-13-25(30)14-8-21/h1-17H,18-19H2,(H,32,33)/b31-17+ |
Clave InChI |
OTCCQFSBTFIBMK-KBVAKVRCSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-[(4-Methylphenyl)sulfonyloxymethyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B11948834.png)










